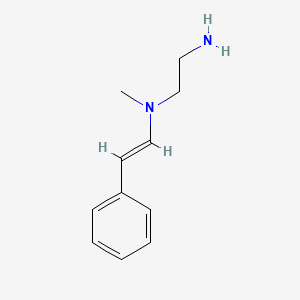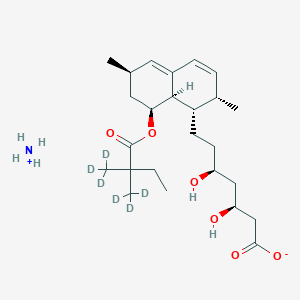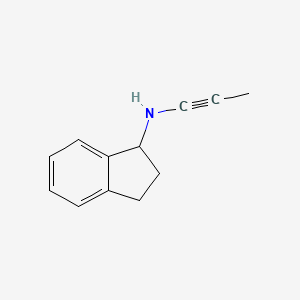
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a specialized organic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes a formylamino group, a hydroxy group, and an ethyl ester group. The presence of the 13C2 isotope makes it particularly useful in isotopic labeling studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the reaction of formylamino compounds with hydroxypropenoic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired ester. For example, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formylamino group can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the hydroxy and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope, making it less useful for isotopic labeling studies.
2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formyl group, altering its reactivity and biological activity.
3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks both the formylamino group and the 13C2 isotope, significantly changing its properties.
Uniqueness
The presence of the 13C2 isotope in 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester makes it particularly valuable for isotopic labeling studies, allowing researchers to trace the compound’s metabolic pathways and interactions with high precision.
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
161.13 g/mol |
Nom IUPAC |
ethyl 2-formamido-3-hydroxy(1,2-13C2)prop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/i5+1,6+1 |
Clé InChI |
RJBSOMXFPQSWKA-MPOCSFTDSA-N |
SMILES isomérique |
CCO[13C](=O)[13C](=CO)NC=O |
SMILES canonique |
CCOC(=O)C(=CO)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)





![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)


